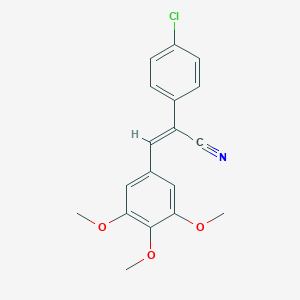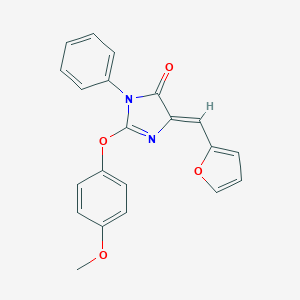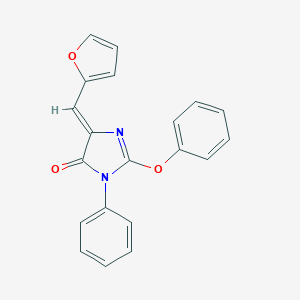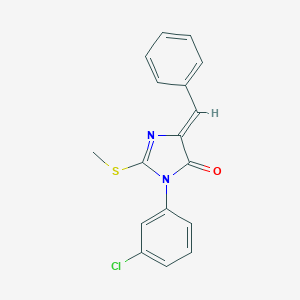
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, also known as A-22, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. A-22 belongs to the class of acrylonitrile derivatives, which have been studied for their various biological activities.
Mécanisme D'action
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile binds to the catalytic subunit of PP2A, inhibiting its activity. This leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PP2A activity can lead to the accumulation of phosphorylated proteins, which can affect many cellular processes. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PP2A, which makes it a useful tool for studying the role of PP2A in cellular processes. This compound has also been shown to have low toxicity in vitro, which makes it a safer alternative to other PP2A inhibitors. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. This compound also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. One area of research could be the development of more potent and selective PP2A inhibitors based on the structure of this compound. Another area of research could be the investigation of the effects of this compound on other cellular processes, such as cell migration and differentiation. Additionally, this compound could be studied for its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. Its inhibition of PP2A activity has led to its study in various scientific fields, including cancer research. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which could lead to the development of more effective cancer therapies and a better understanding of cellular processes.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of many cellular processes such as cell growth and division. This compound has also been studied for its potential use in cancer research, as PP2A has been shown to have tumor-suppressing properties.
Propriétés
Formule moléculaire |
C18H16ClNO3 |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16ClNO3/c1-21-16-9-12(10-17(22-2)18(16)23-3)8-14(11-20)13-4-6-15(19)7-5-13/h4-10H,1-3H3/b14-8+ |
Clé InChI |
KCFCUBUYRFWRPG-RIYZIHGNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)



![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)

